Concentration-Dependent Flavor Modulation: Distinct Roasted vs. Grilled/Burned-Meat Profiles at Defined Thresholds
This compound exhibits a concentration-dependent bifurcation in its flavor profile, a property not uniformly shared by other meaty sulfur compounds like 2-methyl-3-furanthiol or bis(2-methyl-3-furyl)disulfide, which typically maintain a consistent roasted/meaty character across their effective concentration ranges. At ≤0.5 ppm, the target compound delivers a roasted meat flavor. At >0.5 ppm, the flavor shifts to a grilled or burned-meat character with additional black berry undertones [1].
| Evidence Dimension | Flavor profile dependence on concentration |
|---|---|
| Target Compound Data | ≤0.5 ppm: Roasted meat flavor; >0.5 ppm: Grilled/burned-meat flavor |
| Comparator Or Baseline | 2-Methyl-3-furanthiol, Bis(2-methyl-3-furyl)disulfide (qualitative observation of consistent roasted/meaty character across usage levels) |
| Quantified Difference | Target compound provides two distinct flavor profiles based on a defined 0.5 ppm threshold; comparators do not exhibit this clear concentration-dependent shift. |
| Conditions | Foodstuff application (model system or final product) as described in patent literature. |
Why This Matters
This property allows a single ingredient to serve two distinct flavor functions (roasted vs. grilled/burned), reducing formulation complexity and inventory SKUs.
- [1] van der Heijden, A., et al. US Patent US4230734A. Flavoring with 4-methyl-4-furfurylthio-pentanone-2. View Source
